7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid

CAS No.:

Cat. No.: VC17734334

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O5 |

|---|---|

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid |

| Standard InChI | InChI=1S/C12H12O5/c1-12(2)5-10(14)17-9-4-8(13)6(11(15)16)3-7(9)12/h3-4,13H,5H2,1-2H3,(H,15,16) |

| Standard InChI Key | KPOMJPPQLZQZGE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C |

Introduction

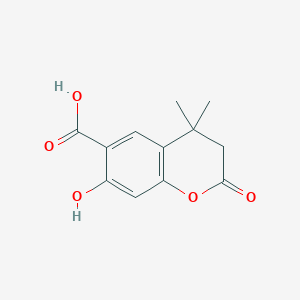

Chemical Structure and Molecular Properties

The molecular structure of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (IUPAC name: 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid) is defined by a fused benzene and pyran ring system. Key substituents include:

-

A hydroxyl group (-OH) at position 7

-

A ketone group (=O) at position 2

-

Two methyl groups (-CH₃) at position 4

-

A carboxylic acid group (-COOH) at position 6

The molecular formula is C₁₂H₁₂O₅, with a molecular weight of 236.22 g/mol. The SMILES notation (CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C) and InChIKey (KPOMJPPQLZQZGE-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid |

| SMILES | CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C |

| InChIKey | KPOMJPPQLZQZGE-UHFFFAOYSA-N |

Biological Activities and Mechanisms

Metabolic Modulation

Benzopyran derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs). For instance, 7-hydroxy-benzopyran-4-one derivatives act as dual PPARα/γ agonists, making them candidates for treating metabolic syndrome . Although direct evidence for the target compound is lacking, its structural similarity implies potential PPAR modulation.

Table 2: Comparative Bioactivity of Benzopyran Analogues

Challenges and Future Directions

Current limitations include:

-

Lack of in vivo pharmacokinetic data

-

Unclear toxicity profile

-

Need for targeted synthesis optimization

Future studies should prioritize:

-

Synthetic optimization: Developing regioselective methods for carboxylic acid introduction.

-

Target validation: Screening against PPAR isoforms and antioxidant assays.

-

Preclinical testing: Assessing bioavailability and therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume